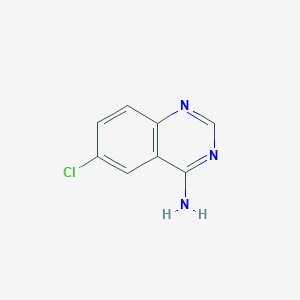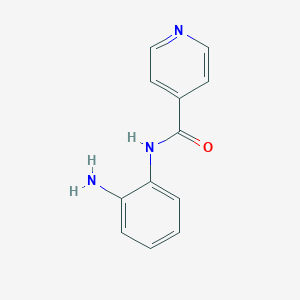
N-(2-aminophenyl)pyridine-4-carboxamide
概要
説明
“N-(2-aminophenyl)pyridine-4-carboxamide” is an aromatic amide .
Synthesis Analysis
While specific synthesis methods for “N-(2-aminophenyl)pyridine-4-carboxamide” were not found, there are studies that report a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular formula of “N-(2-aminophenyl)pyridine-4-carboxamide” is C12H11N3O . The InChI representation is InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) .
Physical And Chemical Properties Analysis
The molecular weight of “N-(2-aminophenyl)pyridine-4-carboxamide” is 213.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 213.090211983 g/mol . The topological polar surface area is 68 Ų .
科学的研究の応用
Anti-Inflammatory Activities
This compound is a part of the pyrimidine family, which has been found to have anti-inflammatory effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory agents .
Urease Inhibitors
Pyridine carboxamide derivatives, including “N-(2-aminophenyl)pyridine-4-carboxamide”, have been explored as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can help in the treatment of various life-threatening conditions such as gastric and duodenal cancer .
Cancer Drug Development
The compound has been used in the design of cancer drugs by combining breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity in one molecule . The designed compounds have shown inhibitory activity against Bcr-Abl and HDAC1, which are important targets in cancer therapy .
Synthesis of Novel Pyrimidine Analogs
The compound can be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This is achieved through detailed structure-activity relationship (SAR) analysis .
Molecular Docking Studies
The compound has been used in molecular docking studies to demonstrate the binding mode of active pyridine carbothioamide with the enzyme urease . This helps in understanding the mode of interaction of the compound with the enzyme .
Kinetic Studies
The compound has been used in kinetic studies to understand the inhibitory action of pyridine carbothioamide derivatives against urease . This helps in the development of more potent inhibitors .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to targetT. brucei farnesyl diphosphate synthase (TbFPPS) , antimalarial kinase , and enoyl acyl reductase .
Mode of Action
It’s suggested that similar compounds act viaTbFPPS inhibition , antimalarial kinase inhibition , and enoyl acyl reductase inhibition .
Biochemical Pathways
Similar compounds have been found to affect pathways related totrypanosomal , antimalarial , and anti-TB agents .
Pharmacokinetics
Similar compounds have been found to have appropriate predicted adme properties .
Result of Action
Similar compounds have been found to have inhibitory activity againstM. tuberculosis growth in macrophages .
特性
IUPAC Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHVELTLHFPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360660 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)pyridine-4-carboxamide | |
CAS RN |
105101-25-5 | |
| Record name | N-(2-Aminophenyl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

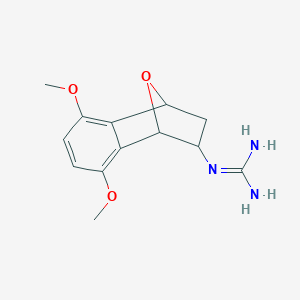
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)
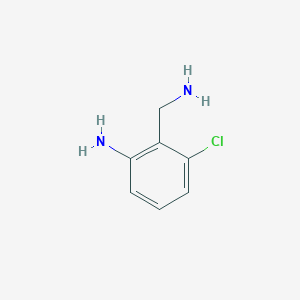
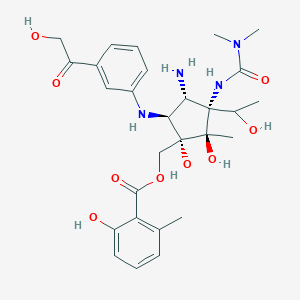

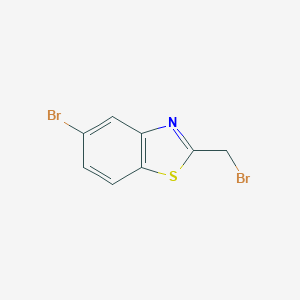

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)

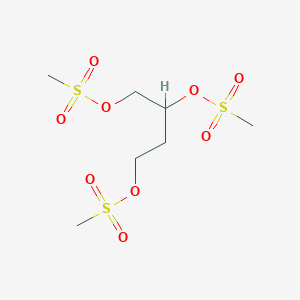
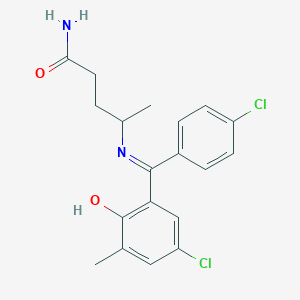
![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)

